molecular formula C14H16O3 B8632970 Methyl 4-(4-oxocyclohexyl)benzoate

Methyl 4-(4-oxocyclohexyl)benzoate

Cat. No. B8632970
M. Wt: 232.27 g/mol
InChI Key: KIEGVTHKDIIVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-oxocyclohexyl)benzoate is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-oxocyclohexyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-oxocyclohexyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(4-oxocyclohexyl)benzoate

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 4-(4-oxocyclohexyl)benzoate

InChI

InChI=1S/C14H16O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

KIEGVTHKDIIVTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(1,4-dioxaspiro[4.5]dec-8-yl)benzoate (480 mg, 1.73 mmol) in 8 mL of THF was added 4 mL of 1 N of aqueous HCl solution. The mixture was stirred at rt for 21 h and concentrated. The residue was partitioned between 50 mL of Et2O and 50 mL of 1 N aqueous NaHCO3 solution. The organic layer was separated, dried over MgSO4, and concentrated. Chromatography on a Biotage 40S cartridge using 1:9 v/v EtOAc/hexanes as the eluant afforded 343 mg (85%) of the title compound.
Name
methyl 4-(1,4-dioxaspiro[4.5]dec-8-yl)benzoate
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.